N-benzyl-N'-methylcarbamimidothioic acid N-benzyl-N'-methylcarbamimidothioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13239664
InChI: InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H12N2S
Molecular Weight: 180.27 g/mol

N-benzyl-N'-methylcarbamimidothioic acid

CAS No.:

Cat. No.: VC13239664

Molecular Formula: C9H12N2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N'-methylcarbamimidothioic acid -

Specification

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
IUPAC Name N-benzyl-N'-methylcarbamimidothioic acid
Standard InChI InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12)
Standard InChI Key GDUBTTXVKWIAKV-UHFFFAOYSA-N
Isomeric SMILES CN=C(NCC1=CC=CC=C1)S
Canonical SMILES CN=C(NCC1=CC=CC=C1)S

Introduction

Chemical Structure and Nomenclature

N-Benzyl-N'-methylcarbamimidothioic acid (systematic IUPAC name: [(benzylamino)(methylimino)methylsulfanyl]amine) features a central carbamimidothioic acid backbone (HN=C(S)–NH₂) with substituents on both nitrogen atoms. The benzyl group (C₆H₅CH₂–) is bonded to the first nitrogen, while a methyl group (–CH₃) occupies the second nitrogen . This arrangement confers distinct electronic and steric properties, influencing reactivity and potential biological activity.

Synthesis and Reactivity

While no direct synthesis protocols for N-benzyl-N'-methylcarbamimidothioic acid are documented, its preparation can be inferred from methods used for analogous thioureas. A plausible route involves the reaction of benzylamine with methyl isothiocyanate in anhydrous conditions:

C₆H₅CH₂NH₂ + CH₃NCS → C₆H₅CH₂NH–C(S)–NHCH₃ + Byproducts\text{C₆H₅CH₂NH₂ + CH₃NCS → C₆H₅CH₂NH–C(S)–NHCH₃ + Byproducts}

Alternative approaches may utilize thiophosgene intermediates or oxidative coupling of thioamides . The compound’s sensitivity to hydrolysis and oxidation necessitates inert atmospheric handling and low-temperature storage .

Key Synthetic Challenges

  • Steric hindrance: Bulky benzyl and methyl groups may slow reaction kinetics.

  • Purification: High-polarity solvents (e.g., ethyl acetate) are required for recrystallization .

Physicochemical Properties

Predicted properties for N-benzyl-N'-methylcarbamimidothioic acid, derived from computational models and structural analogs, include:

PropertyValue/Description
Melting point112–115°C (estimated)
SolubilityModerate in DMSO, ethanol; low in H₂O
LogP (octanol-water)2.1 ± 0.3
pKa8.2 (thiol group)
StabilityAir- and moisture-sensitive

These values align with trends observed in N-substituted thioureas, where hydrophobic substituents enhance lipid solubility .

Research Gaps and Future Directions

The absence of experimental data underscores the need for:

  • Synthetic optimization: Developing scalable, high-yield routes.

  • Biological screening: Evaluating antimicrobial, anticancer, and enzymatic activities.

  • Structural characterization: X-ray crystallography to confirm conformation.

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